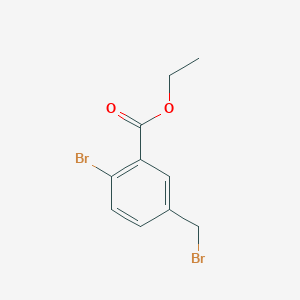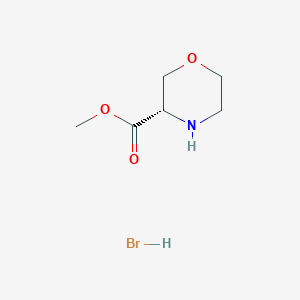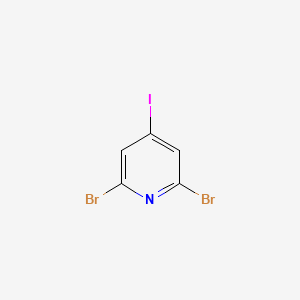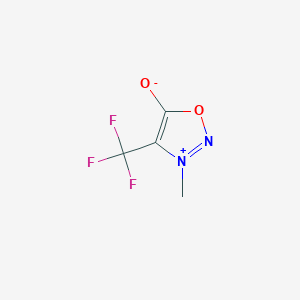
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
Descripción general
Descripción
N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been extensively studied for its role in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
In the realm of analytical chemistry, compounds similar to N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide are utilized in methodologies like nonaqueous capillary electrophoresis. For instance, a study developed a capillary electrophoretic separation technique for imatinib mesylate and related substances, including various benzamide derivatives. This method is instrumental in quality control and purity assessment of pharmaceutical compounds, showcasing the role of benzamide analogs in enhancing analytical precision and sensitivity (Ye et al., 2012)
Medicinal Chemistry Applications
In medicinal chemistry, benzamide derivatives are pivotal in the discovery and optimization of drug candidates. For example, the synthesis and biological evaluation of MGCD0103, a benzamide compound, has been reported for its potent and selective inhibition of histone deacetylases, which are key targets in cancer therapy. This compound demonstrates significant antitumor activity and has entered clinical trials, highlighting the therapeutic potential of benzamide derivatives in oncology (Zhou et al., 2008).
Organic Synthesis Applications
In organic synthesis, benzamide derivatives are used as building blocks or intermediates in the construction of complex molecules. A study on the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides demonstrates the utility of such compounds in synthesizing heterocyclic motifs, which are prevalent in many bioactive molecules. The use of benzene-1,3,5-triyl triformate as a CO surrogate in this synthesis highlights innovative approaches to incorporating carbonyl groups into aromatic systems, expanding the toolkit available for the construction of pharmacologically relevant compounds (Fu et al., 2019).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c1-12-9-15(20(22,23)24)11-18(25-12)13-3-2-4-14(10-13)19(27)26-17-7-5-16(21)6-8-17/h2-11H,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAYJDWRXPGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)

![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)





![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)


